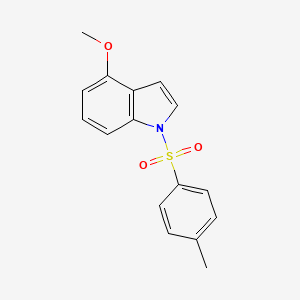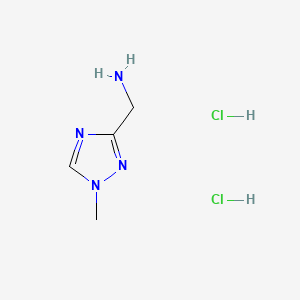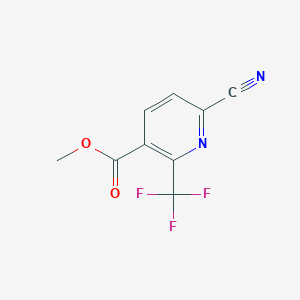![molecular formula C21H40N2O5SSi2 B13907277 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13907277.png)
1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes tert-butyl(dimethyl)silyl groups, which are often used to protect hydroxyl groups during chemical reactions.
Preparation Methods
The synthesis of 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps. The process begins with the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the formation of the oxolan ring and subsequent attachment of the pyrimidin-4-one moiety. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfanylidenepyrimidin-4-one moiety can be reduced to a sulfanyl group using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protective groups or functional groups using reagents like tetrabutylammonium fluoride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other silyl-protected hydroxyl-containing molecules and pyrimidin-4-one derivatives. Compared to these compounds, 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one offers unique advantages such as enhanced stability and specific reactivity due to its tert-butyl(dimethyl)silyl groups. This makes it particularly valuable in applications requiring precise control over chemical reactions and molecular interactions.
Properties
Molecular Formula |
C21H40N2O5SSi2 |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C21H40N2O5SSi2/c1-20(2,3)30(7,8)27-16-14(13-24)26-18(23-12-11-15(25)22-19(23)29)17(16)28-31(9,10)21(4,5)6/h11-12,14,16-18,24H,13H2,1-10H3,(H,22,25,29)/t14-,16-,17-,18-/m1/s1 |
InChI Key |
OTRKFKREBPGFCB-VDHUWJSZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=S)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=S)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13907198.png)
![[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13907204.png)
![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)


![Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate](/img/structure/B13907224.png)


![N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13907266.png)


![(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)

